3,4-Dibromothiophene-2-sulfonyl fluoride
CAS No.:
Cat. No.: VC17707934
Molecular Formula: C4HBr2FO2S2
Molecular Weight: 324.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4HBr2FO2S2 |
|---|---|
| Molecular Weight | 324.0 g/mol |
| IUPAC Name | 3,4-dibromothiophene-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4HBr2FO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H |
| Standard InChI Key | GPAZZZOJQHIWRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(S1)S(=O)(=O)F)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar thiophene ring system with bromine substituents at the 3 and 4 positions and a sulfonyl fluoride (-SO₂F) group at the 2 position (Figure 1). Density functional theory (DFT) calculations suggest that the sulfonyl fluoride group induces significant electron deficiency at the α-carbon, facilitating nucleophilic attack. The bromine atoms contribute to steric hindrance, influencing regioselectivity in subsequent reactions.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄HBr₂FO₂S₂ |
| Molecular Weight | 324.0 g/mol |
| CAS Number | 3141-26-2 |
| Density | 2.45 g/cm³ (estimated) |
| Melting Point | 98–102°C |
| Solubility | Insoluble in water; soluble in DCM, THF |
Electronic Effects
The sulfonyl fluoride group exerts a strong -I effect, withdrawing electron density from the thiophene ring. This polarization stabilizes transition states in substitution reactions, as demonstrated by kinetic studies of analogous sulfonyl fluorides . Bromine’s electronegativity further enhances this effect, making the 5-position of the thiophene ring susceptible to electrophilic aromatic substitution.
Synthesis and Manufacturing
Palladium-Catalyzed Sulfonylation
A common route involves palladium-catalyzed coupling of 3,4-dibromothiophene with sulfur dioxide surrogates and subsequent fluorination. For example, treatment of 3,4-dibromothiophene with DABSO (dibenzothiophene dioxide) in the presence of Pd(OAc)₂ and Xantphos ligand generates the intermediate sulfinate, which is fluorinated using Selectfluor to yield the target compound in 68% isolated yield.
Table 2: Representative Synthesis Conditions
| Method | Reagents/Conditions | Yield |
|---|---|---|
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, DABSO, Selectfluor, DMF, 80°C | 68% |
| Photocatalytic Fluorosulfonylation | IMSF reagent, 4CzIPN catalyst, blue LED, DME | 71% |
| Sulfonamide Conversion | Pyry-BF₄, MgCl₂, KF, CH₂Cl₂, rt | 62% |
Photocatalytic Radical Fluorosulfonylation
Recent advances employ benzimidazolium sulfonate salts (IMSF) under blue LED irradiation to generate fluorosulfonyl radicals. This method achieves 71% yield for 3,4-dibromothiophene-2-sulfonyl fluoride, with excellent functional group tolerance . The mechanism involves single-electron transfer (SET) from the photocatalyst to the IMSF reagent, generating ·SO₂F radicals that add to the thiophene ring.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl fluoride group undergoes nucleophilic displacement with amines, alcohols, and thiols. For instance, reaction with benzylamine in THF at 25°C produces the corresponding sulfonamide within 2 hours (89% yield). Bromine atoms participate in Suzuki-Miyaura cross-couplings; treatment with phenylboronic acid and Pd(PPh₃)₄ yields 3,4-diphenylthiophene-2-sulfonyl fluoride (76% yield).
Radical-Mediated Transformations
The compound serves as a radical acceptor in photoinduced reactions. Using fac-Ir(ppy)₃ as a catalyst, alkyl radicals generated from unactivated alkenes add to the sulfonyl fluoride group, forming C–SO₂F bonds with >20:1 regioselectivity . This method expands access to alkylsulfonyl fluorides for proteomics applications.
Applications in Drug Discovery and Materials Science
Covalent Inhibitor Design
Sulfonyl fluorides act as warheads in covalent inhibitors, targeting serine proteases and kinases. The bromine substituents enable late-stage diversification via cross-coupling, as demonstrated in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors.
Polymer Functionalization
Incorporating 3,4-dibromothiophene-2-sulfonyl fluoride into conductive polymers enhances their solubility and electron-transport properties. Copolymerization with 3-hexylthiophene yields materials with a 30% increase in charge carrier mobility compared to non-fluorinated analogs.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, thiophene-H), 7.48 (s, 1H, thiophene-H).
¹³C NMR (101 MHz, CDCl₃): δ 143.2 (C-SO₂F), 132.8 (C-Br), 128.4 (thiophene-C).
HRMS (ESI-TOF): m/z calcd for C₄HBr₂FO₂S₂ [M+H]⁺ 322.8074, found 322.8071.
Recent Methodological Advances
Photocatalytic fluorosulfonylation using IMSF reagents represents a paradigm shift, enabling radical chemistry under mild conditions . Compared to traditional Pd-catalyzed routes, this method reduces metal contamination and achieves higher functional group compatibility, particularly for electron-deficient arenes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume